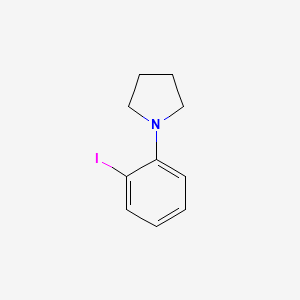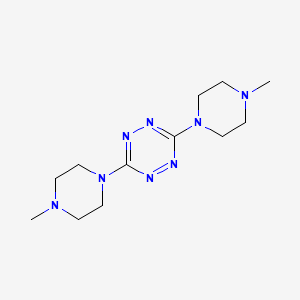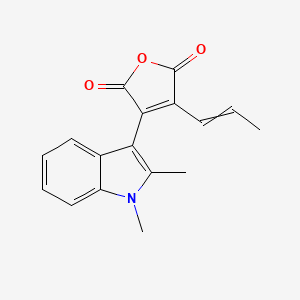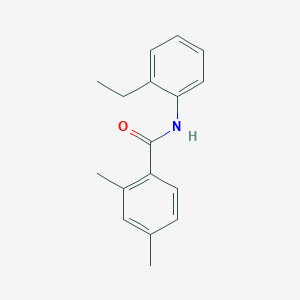![molecular formula C65H40 B12525584 2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene] CAS No. 676168-64-2](/img/structure/B12525584.png)
2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] is a complex organic compound that has garnered significant interest in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient blue fluorescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where 9,9’-spirobi[fluorene] is coupled with 10-bromo-9-phenylanthracene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the anthracene moieties, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Widely used in the development of OLEDs and other optoelectronic devices due to its high thermal stability and efficient blue fluorescence
Wirkmechanismus
The mechanism by which 2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, followed by triplet-triplet annihilation, resulting in photon upconversion and emission of blue light. This process is facilitated by the unique spiro structure, which helps in maintaining the rigidity and planarity of the molecule, thus enhancing its photophysical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
1,4-Bis(10-phenylanthracen-9-yl)benzene: Another anthracene derivative with comparable photophysical properties.
10,10’-Diphenyl-9,9’-bianthracene: Lacks the central spiro structure but exhibits similar fluorescence characteristics .
Uniqueness
2,2’-Bis(10-phenylanthracen-9-yl)-9,9’-spirobi[fluorene] stands out due to its spiro structure, which imparts higher thermal stability and rigidity compared to other anthracene derivatives. This structural uniqueness enhances its performance in optoelectronic applications, making it a preferred choice for high-efficiency OLEDs .
Eigenschaften
CAS-Nummer |
676168-64-2 |
|---|---|
Molekularformel |
C65H40 |
Molekulargewicht |
821.0 g/mol |
IUPAC-Name |
2,2'-bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C65H40/c1-3-19-41(20-4-1)61-49-25-7-11-29-53(49)63(54-30-12-8-26-50(54)61)43-35-37-47-45-23-15-17-33-57(45)65(59(47)39-43)58-34-18-16-24-46(58)48-38-36-44(40-60(48)65)64-55-31-13-9-27-51(55)62(42-21-5-2-6-22-42)52-28-10-14-32-56(52)64/h1-40H |
InChI-Schlüssel |
NGFHCCDHAXFXOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)C7=CC=CC=C7C68C9=CC=CC=C9C1=C8C=C(C=C1)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)


![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)



![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)


